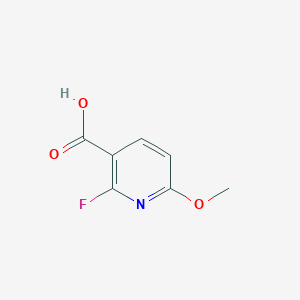
5-丙基呋喃-2-甲醛
描述
"5-Propylfuran-2-carbaldehyde" belongs to the class of organic compounds known as furan carbaldehydes, which are characterized by a furan ring bearing an aldehyde group. These compounds are of interest due to their potential as intermediates in the synthesis of more complex molecules for various applications, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of furan carbaldehydes, including "5-Propylfuran-2-carbaldehyde", typically involves strategies like aldol condensation reactions. For example, the synthesis of poly(2,5-furan-diylvinylene) through an aldol condensation reaction of 5-methylfuran-2-carbaldehyde demonstrates the feasibility of such approaches for generating conductive polymeric materials (Kossmehl, Bischoff, & Betz, 1994). Furthermore, intramolecular reactions facilitated by Pd(II) salts have been employed for the synthesis of 5-oxazolecarbaldehydes from propargylamides, illustrating the versatility of furan carbaldehydes in organic synthesis (Beccalli, Borsini, Broggini, Palmisano, & Sottocornola, 2008).
Molecular Structure Analysis
The molecular structure of furan carbaldehydes is characterized by the furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom, and the aldehyde group attached to the ring. This structure is foundational to the compound's reactivity and properties. While specific studies on "5-Propylfuran-2-carbaldehyde" are limited, analogous compounds have been extensively studied, providing insights into their molecular behavior and potential applications.
Chemical Reactions and Properties
Furan carbaldehydes participate in a variety of chemical reactions, including polymerization, oxidation, and catalytic conversion processes. For instance, the polymerization of 5-methylfuran-2-carbaldehyde into electrically conductive materials showcases the potential of furan carbaldehydes in materials science (Kossmehl et al., 1994). Additionally, heterogeneously catalyzed reactions of carbohydrates for the production of furfural highlight the importance of furan carbaldehydes in green chemistry and biorefining processes (Karinen, Vilonen, & Niemelä, 2011).
科学研究应用
生物精炼中的催化转化:像5-丙基呋喃-2-甲醛这样的呋喃醛类化合物在化工行业中至关重要。异质催化过程有助于生产呋喃醛及其衍生物,这些化合物是由木糖脱水产生的。专注于异质催化形成呋喃醛的催化转化方法对提高生产率、可持续性和减少环境影响(Karinen, Vilonen, & Niemelä, 2011)具有重要意义。
二甲基呋喃的合成:5-丙基呋喃-2-甲醛可用于从果糖或5-(羟甲基)呋喃醛合成2,5-二甲基呋喃(DFF)。这一转化涉及形成5-(溴甲基)呋喃-2-甲醛,然后进行科恩布隆反应。这一过程对于开发一锅法程序以中等产率制备DFF至关重要,有助于有机合成的进展,可能产生新材料或药物(Laugel等,2014)。
热力学性质:对与5-丙基呋喃-2-甲醛结构相关的呋喃-2-甲醛异构体的热力学性质进行研究,可提供有关它们性质和行为的宝贵信息。了解这些性质对于优化与它们的合成、纯化和应用相关的过程至关重要(Dibrivnyi et al., 2015)。
超声波促进合成:该化合物及其相关的呋喃甲醛已被用于超声波促进合成,这是一种绿色化学方法。这种技术有助于在干净条件下快速进行反应,展示了这些化合物在减少废物和提高能源效率方面的重要性(Adole et al., 2020)。
药用辅料降解:在制药科学中,了解葡萄糖和多糖基药用辅料的降解产物,包括形成5-丙基呋喃-2-甲醛等呋喃醛类化合物,至关重要。这种理解有助于确保药用产品的稳定性和有效性(Douša等,2012)。
芳基化机制:对呋喃衍生物,包括呋喃-2-甲醛的催化芳基化是有机化学中的一个研究领域,对合成复杂有机分子具有重要意义。了解影响这些反应的机制和因素可以导致更高效的合成方法(Obushak et al., 2009)。
安全和危害
未来方向
作用机制
Target of Action
It is known that furan-2-carbaldehydes, a class of compounds to which 5-propylfuran-2-carbaldehyde belongs, are used as efficient green c1 building blocks in the synthesis of bioactive quinazolin-4 (3h)-ones .
Mode of Action
Furan-2-carbaldehydes are known to participate in ligand-free photocatalytic c–c bond cleavage, which is a crucial step in the synthesis of quinazolin-4 (3h)-ones . This suggests that 5-Propylfuran-2-carbaldehyde may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its role in the synthesis of quinazolin-4 (3h)-ones , it can be inferred that it may influence the pathways associated with these bioactive molecules.
Result of Action
Given its role in the synthesis of quinazolin-4 (3h)-ones , it can be inferred that its action may result in the production of these bioactive molecules.
属性
IUPAC Name |
5-propylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUAYAKBONDNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424689 | |
| Record name | 5-propylfuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14497-27-9 | |
| Record name | 5-propylfuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



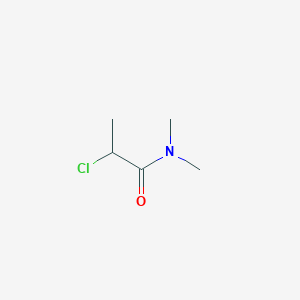
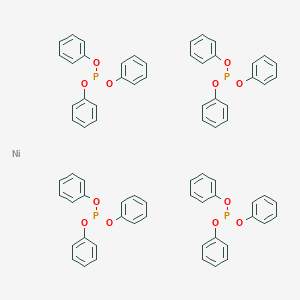
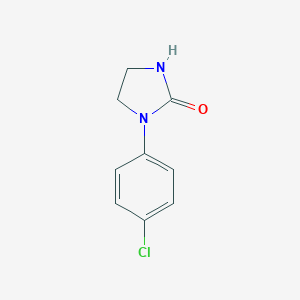
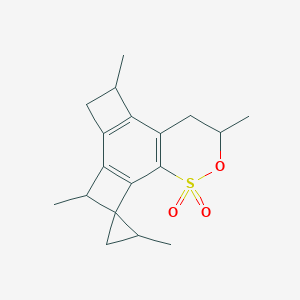
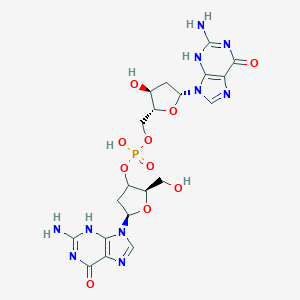


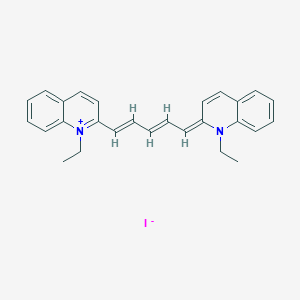
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)

